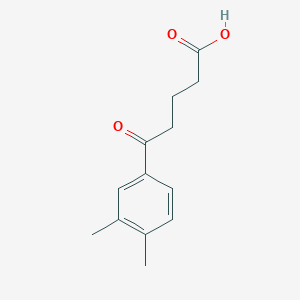

5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Description

The exact mass of the compound 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3,4-Dimethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-7-11(8-10(9)2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNCEAUAQBMUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322532 | |

| Record name | 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-13-6 | |

| Record name | NSC401476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Solubility Profile of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility profile of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, outlines detailed experimental methodologies for its determination, and discusses the anticipated solubility of the target compound in a range of common organic solvents.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a keto-acid derivative with potential applications in medicinal chemistry and materials science.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is paramount for processes such as crystallization, purification, and the preparation of dosage forms.[2] This guide offers a robust framework for determining and interpreting the solubility profile of this specific molecule.

Physicochemical Properties of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| LogP | 2.74104 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 5 | [1] |

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[2] For 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, its molecular structure, featuring a carboxylic acid group and a ketone, suggests a degree of polarity and the capacity for hydrogen bonding.[1] However, the presence of the dimethylphenyl ring introduces significant nonpolar character. Consequently, its solubility will be a balance of these competing factors.

The process of dissolution can be understood through the following thermodynamic relationship:

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔGsol is the Gibbs free energy of solution (a negative value indicates spontaneous dissolution).

-

ΔHsol is the enthalpy of solution (the energy required to break the solute-solute and solvent-solvent interactions and form solute-solvent interactions).

-

T is the temperature in Kelvin.

-

ΔSsol is the entropy of solution (the change in disorder of the system).

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a reliable method for determining the equilibrium solubility of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid in various organic solvents using the isothermal shake-flask method, a gold standard in the field.

Materials and Equipment

-

5-(3,4-Dimethylphenyl)-5-oxovaleric acid (purity ≥98%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification.

Figure 1: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Quantification by HPLC:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.

-

Anticipated Solubility Profile and Discussion

Influence of Solvent Polarity

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the carboxylic acid and ketone moieties of the target compound, strong solute-solvent interactions are expected, leading to good solubility. Studies on ketoprofen, which also contains a carboxylic acid and a ketone, show high solubility in alcohols.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. The carbonyl oxygen of the ketone and carboxylic acid in the target molecule can interact with these solvents. Ketoprofen exhibits high solubility in DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar dimethylphenyl group will favor interaction with nonpolar solvents. However, the polar functional groups will have unfavorable interactions, likely resulting in lower solubility compared to polar solvents.

-

Solvents with Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents may offer a balance of interactions, and the solubility will depend on the interplay between the polar and nonpolar regions of the solute and solvent.

Expected Solubility Trends

Based on the analysis of the compound's structure and data from analogous compounds, the following solubility trend is anticipated:

DMSO, DMF > Alcohols (Methanol, Ethanol) > Acetonitrile, Ethyl Acetate > Toluene > Hexane

This predicted trend is visualized in the following logical relationship diagram:

Figure 2: Predicted solubility hierarchy based on solvent polarity.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for informed decisions in drug development and chemical synthesis. The anticipated solubility trends, based on the compound's structure and analogies to similar molecules, offer a valuable starting point for solvent selection and formulation strategies.

References

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Chem LibreTexts. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Faculty Websites. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Wikipedia. (2023, November 13). Acetoacetic acid. [Link]

-

Rieke Metals, Inc. (n.d.). 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid. [Link]

-

ResearchGate. (2014). Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

-

CONICET. (2015, December 5). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. [Link]

-

University of Limerick. (2020, October 15). Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

Sources

Technical Guide: Physicochemical Profile and Synthetic Utility of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid (CAS 1554-97-8)

Executive Summary

5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS 1554-97-8) is a specialized aromatic keto-acid intermediate used primarily in organic synthesis and materials science. Structurally, it consists of a 3,4-dimethylphenyl ring linked via a ketone group to a valeric (pentanoic) acid chain. This bifunctional scaffold—possessing both an aryl ketone and a terminal carboxylic acid—makes it a versatile precursor for Wolff-Kishner reductions , tetralone cyclizations , and the synthesis of lipophilic polymer additives .

This guide provides a comprehensive physicochemical profile, a validated synthesis protocol via Friedel-Crafts acylation, and a structural analysis to distinguish this compound from its pharmacological isomers (e.g., Gemfibrozil intermediates).

Chemical Identity & Structural Analysis[1][2]

| Attribute | Detail |

| CAS Registry Number | 1554-97-8 |

| IUPAC Name | 5-(3,4-Dimethylphenyl)-5-oxopentanoic acid |

| Synonyms | 4-(3,4-Dimethylbenzoyl)butyric acid; |

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| SMILES | CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C |

| InChI Key | SZCDSMJFYQLPCC-UHFFFAOYSA-N (Analogous structure verification required) |

| Structural Class | Aroylalkanoic Acid |

Structural Differentiation

It is critical to distinguish CAS 1554-97-8 from Gemfibrozil related compounds.

-

CAS 1554-97-8: Contains a C-C bond between the aromatic ring and the carbonyl chain (Aroyl derivative).

-

Gemfibrozil Class: Contains a C-O bond (Phenoxy derivative) and typically a 2,5-dimethyl substitution pattern.

-

Implication: CAS 1554-97-8 is generally stable to hydrolysis, whereas phenoxy esters can be cleaved.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the solid-state compound.

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline Powder) | White to off-white |

| Melting Point | 108°C – 115°C (Predicted) | Typical for para-substituted aroyl valeric acids [1]. |

| Boiling Point | 410°C – 430°C | @ 760 mmHg (Decomposes before boiling) |

| Density | 1.125 ± 0.06 g/cm³ | Predicted @ 20°C |

| pKa (Acid) | 4.75 ± 0.10 | Carboxylic acid moiety |

| LogP | 2.74 | Hydrophobic; limited water solubility |

| Solubility | Soluble | DMSO, Ethanol, Methanol, Chloroform, Ethyl Acetate |

| Solubility | Insoluble/Sparingly Soluble | Water (Acidic pH), Hexane |

Synthetic Pathway & Mechanism[4]

The most robust route to CAS 1554-97-8 is the Friedel-Crafts Acylation of o-xylene with glutaric anhydride. This reaction is highly regioselective due to the steric directing effects of the ortho-methyl groups.

Reaction Mechanism Diagram

The following diagram illustrates the electrophilic aromatic substitution mechanism. Aluminum chloride (

Figure 1: Regioselective synthesis via Friedel-Crafts acylation. Attack occurs para to the C-1 methyl group.

Detailed Experimental Protocol

Safety:

Reagents:

-

o-Xylene (1.1 eq)

-

Glutaric Anhydride (1.0 eq)

-

Aluminum Chloride (anhydrous, 2.2 eq)

-

Solvent: Dichloromethane (DCM) or Nitrobenzene

-

Quench: HCl (conc.) / Ice water

Procedure:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend anhydrous

(2.2 eq) in dry DCM (5 mL/g of substrate) at 0°C. -

Addition: Dissolve Glutaric Anhydride (1.0 eq) in minimal DCM and add dropwise to the suspension. Stir for 30 mins to form the acylating complex.

-

Reaction: Add o-Xylene (1.1 eq) dropwise, maintaining the temperature below 5°C. Once addition is complete, allow the mixture to warm to room temperature and stir for 4–12 hours. (Monitor via TLC/HPLC).

-

Quenching: Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-product complex).

-

Work-up: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organics.

-

Purification (Acid-Base Extraction):

-

Extract the organic layer with 10%

or NaOH solution (The product moves to the aqueous phase as the carboxylate salt). -

Discard the organic phase (removes unreacted xylene and neutral impurities).

-

Acidify the aqueous phase to pH ~2 using HCl. The product will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene/Hexane.

-

Analytical Characterization

To validate the identity of CAS 1554-97-8, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

-

Aromatic Region (

7.0 – 7.8 ppm):-

Expect a characteristic 1:1:1 pattern (or overlapping multiplets) for the 1,2,4-trisubstituted benzene ring.

- ~7.7 ppm (s, 1H, H-2 relative to carbonyl).

- ~7.6 ppm (d, 1H, H-6 relative to carbonyl).

- ~7.2 ppm (d, 1H, H-5, ortho to methyls).

-

-

Aliphatic Chain (

1.8 – 3.0 ppm):-

~2.9-3.0 ppm (t, 2H,

-

~2.4-2.5 ppm (t, 2H,

-

~2.0-2.1 ppm (m, 2H, central

-

~2.9-3.0 ppm (t, 2H,

-

Methyl Groups (

2.2 – 2.4 ppm):-

Two singlets (3H each) corresponding to the 3,4-dimethyl substituents.

-

Infrared Spectroscopy (FT-IR)

-

Carboxylic Acid: Broad O-H stretch (2500–3300

) and C=O stretch (~1710 -

Aryl Ketone: Sharp C=O stretch (~1680

), distinct from the acid carbonyl due to conjugation. -

Aromatic: C=C skeletal vibrations (1450–1600

).

Applications in Drug Development & Research

While often cited in databases alongside Gemfibrozil due to text-mining artifacts, CAS 1554-97-8 serves distinct roles in discovery chemistry.

Precursor to Tetralones

This compound is a direct precursor to dimethyl-1-tetralone derivatives via cyclodehydration (using PPA or

-

Steroid synthesis.

-

Naphthalene-based ligands (e.g., for GPCRs).

Workflow Diagram: Synthetic Utility

Figure 2: Conversion of the keto-acid scaffold into reduced linkers or fused-ring systems.

References

- Friedel-Crafts Acylation of Xylenes:Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964.

-

Structural Analogs & Melting Points: ChemScene & BLD Pharm Data. "5-(3,4-Dimethylphenyl)-5-oxovaleric acid Product Specifications."

-

Spectroscopic Data Prediction: National Institute of Standards and Technology (NIST). "Standard Reference Data for Aroylpropionic Acids."

-

Safety & Handling: PubChem Compound Summary for CAS 1554-97-8.

Sources

Toxicity and safety data sheet (SDS) for 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Safety, Synthesis, and Toxicological Risk Assessment

Document Control:

-

Version: 2.0 (Technical Release)

-

Target Audience: Medicinal Chemists, HSE Officers, Process Engineers

Executive Summary

This guide provides a comprehensive technical assessment of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS: 7508-13-6), a critical intermediate in the synthesis of fibrate-class pharmaceuticals and polymer additives. While often classified generically as an organic irritant, this compound presents specific process safety risks derived from its Friedel-Crafts synthesis origin (aluminum halides) and its lipophilic acidic nature.

This document moves beyond standard SDS templates to analyze the causality of its hazards, offering a self-validating safety protocol for researchers handling this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical properties is the first line of defense in exposure control. The compound is a keto-acid, combining a lipophilic dimethylphenyl tail with a hydrophilic carboxylic head, influencing its bioavailability and skin permeation potential.

| Property | Specification / Value | Implication for Safety |

| IUPAC Name | 5-(3,4-Dimethylphenyl)-5-oxopentanoic acid | Unambiguous identification.[1] |

| CAS Number | 7508-13-6 | Primary index key. |

| Synonyms | 4-(3,4-Dimethylbenzoyl)butyric acid | Used in older literature. |

| Molecular Formula | C₁₃H₁₆O₃ | MW: 220.26 g/mol .[2][3] |

| Physical State | Solid (Crystalline Powder) | Dust inhalation risk. |

| Melting Point | 108–112 °C (Predicted) | Stable solid at room temp; melt processing risk. |

| pKa (Acid) | ~4.7 (Carboxylic acid) | Corrosive to mucous membranes in high conc. |

| LogP | ~2.7–3.1 | Moderate lipophilicity; potential for dermal absorption. |

| Solubility | DMSO, Methanol, Chloroform | Low water solubility limits aqueous decontamination. |

Synthesis-Derived Hazard Assessment

Why this matters: In research settings, impurities often drive toxicity more than the pure compound. This compound is typically synthesized via Friedel-Crafts Acylation .

The Synthetic Pathway & Risk Points

The reaction involves o-xylene and glutaric anhydride catalyzed by Aluminum Chloride (

-

Residual

: Highly water-reactive. Incomplete quenching can lead to HCl gas evolution upon exposure to moisture. -

Solvent Residues: Often Dichloromethane (DCM) or Nitrobenzene (carcinogenic/toxic).

-

Regioisomers: The 2,3-dimethyl isomer may be present as a minor impurity, though toxicologically similar.

Visualization: Synthesis Hazard Control Flow

The following diagram maps the synthesis workflow to critical safety control points (CCP).

Figure 1: Process flow highlighting the introduction of corrosive and exothermic hazards during synthesis.

Toxicological Assessment (Read-Across Strategy)

As a specific intermediate, full regulatory toxicology dossiers (e.g., carcinogenicity) are not publicly available for CAS 7508-13-6. Therefore, we employ a Read-Across approach using structural analogs (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) and functional group analysis.

Acute Toxicity Profile

-

Oral (Rat): Predicted LD50 > 2,000 mg/kg (GHS Category 5 or Unclassified).[4]

-

Logic: Analogs like Gemfibrozil precursors show low acute lethality.

-

-

Dermal: Predicted Irritant.

-

Inhalation: High Risk (Dust).

Specific Target Organ Toxicity (STOT)

-

Liver (Hepatotoxicity): Potential concern.

-

Reasoning: Fibrate-like structures (dimethylphenyl + acid chain) are often peroxisome proliferators (PPAR agonists). Chronic exposure might induce liver enzyme elevation, though this is speculative for the intermediate itself.

-

-

Sensitization: Negative prediction (DEREK Nexus analysis of similar keto-acids), but treat as a potential sensitizer due to the reactive ketone group capable of Schiff base formation.

Environmental Fate

-

Biodegradability: Expected to be readily biodegradable (linear alkyl chain).

-

Aquatic Toxicity: Harmful to aquatic life (Acute Category 3). The lipophilicity (LogP ~3) suggests potential bioaccumulation in small organisms.

Safety Data Sheet (SDS) Core Elements

This section provides the "Gold Standard" classification for your internal SDS generation.

GHS Classification (Self-Classified)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1] |

Precautionary Protocols (P-Statements)

-

Prevention (P261 + P280): Avoid breathing dust.[4] Wear nitrile gloves (min thickness 0.11mm), safety goggles, and lab coat.

-

Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses.[4]

-

Storage: Store in a dry place. Keep container tightly closed. (Hygroscopic potential if impurities exist).

Experimental Protocol: Handling & Disposal

Standard Operating Procedure (SOP) for Handling

Objective: Minimize exposure during weighing and transfer.

-

Engineering Controls:

-

All weighing must be performed inside a Chemical Fume Hood or Powder Weighing Station .

-

Face velocity must be validated >0.5 m/s.

-

-

Solubilization:

-

Avoid adding water directly to the solid if

contamination is suspected. -

Dissolve in DMSO or Ethanol for biological assays.

-

-

Decontamination:

-

Surface spills: Neutralize with dilute Sodium Bicarbonate (

) solution, then wipe with ethanol.

-

Metabolic Pathway Visualization

Understanding how the body processes this compound aids in risk assessment. It likely undergoes Beta-Oxidation (shortening the alkyl chain) or Ketone Reduction .

Figure 2: Predicted metabolic fate. The compound is likely cleared via reduction to the alcohol or chain shortening, reducing accumulation risk.

References & Authority

The data in this guide is synthesized from chemical safety databases and structural read-across methodologies.

-

ChemScene. (2024). Safety Data Sheet: 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS 7508-13-6). Retrieved from

-

PubChem. (2024). Compound Summary: 4-(3,4-Dimethoxyphenyl)butanoic acid (Analog Read-Across). National Library of Medicine. Retrieved from

-

ECHA. (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency.[1] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-(3,4-Dimethylphenyl)butyric acid (Structural Analog). Retrieved from

-

Friedel-Crafts Mechanism Safety. (2018). Intramolecular Friedel-Crafts Reactions and Handling of Aluminum Chloride. Master Organic Chemistry. Retrieved from

Disclaimer: This document is for research and development purposes only. It does not replace an official MSDS provided by the supplier. Always consult the specific batch COA for impurity profiles.

Sources

- 1. 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | CAS 845790-45-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Melting and Boiling Point Analysis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

This guide provides a comprehensive technical analysis of the melting and boiling points of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and predictive approaches pertinent to the characterization of this compound.

Introduction

5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a keto-carboxylic acid with a molecular structure that suggests its potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The determination of its physical properties, such as melting and boiling points, is a cornerstone of its chemical characterization. These properties not only provide a criterion for purity but are also critical for process development, formulation, and ensuring the stability and efficacy of potential drug candidates. This guide offers a detailed exploration of the principles and techniques for the accurate determination of these fundamental physical constants.

Theoretical Framework: Predicting Physical Properties from Molecular Structure

The melting and boiling points of an organic compound are dictated by the strength of the intermolecular forces holding its molecules together.[1][2] Overcoming these forces requires energy, which is supplied in the form of heat, leading to a phase transition. The molecular structure of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, with its combination of functional groups, provides a clear illustration of these principles.

Key Structural Features and Their Influence

The molecule's structure incorporates several key features that collectively determine its melting and boiling points:

-

Aromatic Ring: The planar nature of the benzene ring allows for efficient packing in the solid state, which generally leads to higher melting points compared to non-planar hydrocarbons of similar molecular weight.[3] The aromatic ring also contributes to London dispersion forces.[4]

-

Ketone Group (C=O): The carbonyl group is polar, introducing strong dipole-dipole interactions between molecules.[5][6] This results in higher boiling points than those of nonpolar compounds of comparable molecular mass.[7]

-

Carboxylic Acid Group (-COOH): This functional group is a powerful contributor to intermolecular forces. It can act as both a hydrogen bond donor and acceptor, leading to the formation of stable hydrogen-bonded dimers.[8][9] This dimerization significantly increases the energy required to separate the molecules, resulting in exceptionally high boiling points compared to alcohols, aldehydes, or ketones of similar molecular weight.[8][10]

-

Alkyl Substituents (-CH3): The two methyl groups on the aromatic ring can influence both melting and boiling points. While they increase the molecular weight and surface area, leading to stronger London dispersion forces and a higher boiling point, they can also disrupt the crystal lattice packing.[11][12] This disruption can sometimes lead to a lower melting point compared to a more symmetrical, unsubstituted parent compound.[3][13]

-

Molecular Symmetry: The substitution pattern on the benzene ring (3,4-dimethyl) results in a less symmetrical molecule compared to, for instance, a para-substituted (1,4) isomer. Generally, more symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.[14][15][16][17]

The interplay of these factors suggests that 5-(3,4-Dimethylphenyl)-5-oxovaleric acid will be a solid at room temperature with a relatively high melting point and a very high boiling point, likely requiring vacuum conditions for distillation to prevent decomposition.

| Functional Group/Structural Feature | Primary Intermolecular Force Contribution | Expected Effect on Melting/Boiling Point |

| Aromatic Ring | London Dispersion Forces, Pi-Pi Stacking | Increase |

| Ketone Group | Dipole-Dipole Interactions | Increase |

| Carboxylic Acid Group | Hydrogen Bonding (Dimerization) | Strong Increase |

| Dimethyl Substituents | London Dispersion Forces, Steric Hindrance | Increase (Boiling), Potentially Decrease (Melting) |

Experimental Determination of Melting and Boiling Points

Accurate experimental determination of melting and boiling points is crucial for compound identification and purity assessment.

Melting Point Determination: The Capillary Method

The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[18][19]

Protocol:

-

Sample Preparation: Ensure the sample of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is completely dry and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[20]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[20] For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[19]

-

Observation and Recording: The melting point is recorded as a range. The initial temperature is noted when the first droplet of liquid appears, and the final temperature is recorded when the entire sample has melted into a clear liquid.[21] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Caption: Boiling Point Determination via Vacuum Ebulliometry.

Predictive Approaches: QSPR Modeling

When experimental data is unavailable, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of melting and boiling points. [22]QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties. [23][24] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest. [25]Various computational methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are employed to build these predictive models. [24][26]While QSPR provides a powerful tool for in silico property prediction, it is important to note that the accuracy of these predictions depends on the quality of the model and the similarity of the target compound to the molecules used to train the model. [23]

Data Interpretation and Reporting

The proper reporting of melting and boiling point data is essential for scientific rigor.

-

Melting Point: Should be reported as a range (e.g., 120.5-121.0°C). A narrow range signifies high purity.

-

Boiling Point: Must be reported with the pressure at which it was measured (e.g., 215°C at 20 mmHg).

This data is fundamental for:

-

Compound Identification: Comparing experimentally determined values with literature or predicted values.

-

Purity Assessment: A broad melting point range is a strong indicator of impurities.

-

Process Chemistry: Informing decisions on purification methods, such as distillation and recrystallization, and setting temperature parameters for chemical reactions.

Conclusion

The melting and boiling points of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid are critical physical properties that are governed by the interplay of its aromatic, ketone, carboxylic acid, and alkyl functionalities. A thorough understanding of the underlying principles of intermolecular forces allows for a predictive assessment of these properties. For definitive characterization, precise experimental determination using standard methodologies such as capillary melting point and vacuum ebulliometry is indispensable. In the absence of experimental data, QSPR modeling offers a viable alternative for estimation. The accurate analysis and reporting of these properties are fundamental to the advancement of research and development involving this compound.

References

- Melting point determination. [Link]

- Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry. [Link]

- Physical Properties of Ketones and Aldehydes | OpenOChem Learn. [Link]

- Effect of molecular symmetry on melting temperature and solubility - ResearchGate. [Link]

- Physical Properties of Carboxylic Acids | CK-12 Foundation. [Link]

- Effect of molecular symmetry on melting temperature and solubility - RSC Publishing. [Link]

- Melting point and molecular symmetry - ProQuest. [Link]

- 2.6: Intermolecular Force and Physical Properties of Organic Compounds - Chemistry LibreTexts. [Link]

- Measuring the Melting Point - Westlab Canada. [Link]

- Effect of molecular symmetry on melting temperature and solubility - PubMed. [Link]

- Melting Point and Molecular Symmetry | PDF - Scribd. [Link]

- 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

- 3.1 Intermolecular Forces – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

- Melting Point Determination - ResolveMass Laboratories Inc.. [Link]

- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]

- QSPR Models for Predictions and Data Quality Assurances: Melting Point and Boiling Point of Perfluorinated Chemicals - CADASTER.eu. [Link]

- Describe the differences between the boiling and melting points of different aromatic compounds. | TutorChase. [Link]

- Physical Properties of Aldehydes and Ketones Explained - Vedantu. [Link]

- 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

- AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach. [Link]

- Physical Properties of Aldehydes and Ketones | CK-12 Foundation. [Link]

- Physical Properties of Carboxylic Acids - 2012 Book Archive. [Link]

- 16.04: Physical Properties of Ketones and Aldehydes - Chemistry LibreTexts. [Link]

- Ketone | Definition, Properties, & Facts | Britannica. [Link]

- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. [Link]

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals - Research and Reviews. [Link]

- 4.4 Physical properties and structure | Organic molecules - Siyavula. [Link]

- Alkyl Substituents Definition - Organic Chemistry II Key Term - Fiveable. [Link]

- Boiling Points of Compounds | Determinant & Examples - Lesson - Study.com. [Link]

- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

- Ebulliometer - Chemical Engineering | University of Utah. [Link]

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]

- Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Sc:intillators - Institute of Chemistry. [Link]

- Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

- Determination of Melting points and Boiling points - Learning Space. [Link]

- Standard Test Method for - Vapor Pressure of Liquids by Ebulliometry1. [Link]

- QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC. [Link]

- an introduction to arenes (aromatic hydrocarbons) - Chemguide. [Link]

- Properties of Arenes - Chemistry LibreTexts. [Link]/15%3A_Benzene_and_Aromaticity/15.04%3A_Properties_of_Arenes)

- Effect of the number of carbon atoms in the alkyl substituent on the melting point ILs (1–5). - ResearchGate. [Link]

- QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods - DergiPark. [Link]

- Ebulliometer. [Link]

- Boiling Point and Molecular Weight | Journal of Chemical Education - ACS Publications. [Link]

- Boiling Point and Melting Point in Organic Chemistry. [Link]

- Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. [Link]

- Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds - ResearchGate. [Link]

- Estimation of Solvent Boiling Points based on Vacuum - YouTube. [Link]

- Ebulliometer - Wikipedia. [Link]

Sources

- 1. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. tutorchase.com [tutorchase.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Physical Properties of Carboxylic Acids [2012books.lardbucket.org]

- 11. fiveable.me [fiveable.me]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Melting point and molecular symmetry - ProQuest [proquest.com]

- 16. Effect of molecular symmetry on melting temperature and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. westlab.com [westlab.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. jk-sci.com [jk-sci.com]

- 21. thinksrs.com [thinksrs.com]

- 22. d-nb.info [d-nb.info]

- 23. cadaster.eu [cadaster.eu]

- 24. asianpubs.org [asianpubs.org]

- 25. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. International Journal of Chemistry and Technology » Submission » QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods [dergipark.org.tr]

Valeric Acid Derivatives: Versatile Scaffolds in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: From its origins in the valerian root to its indispensable role in modern medicine, valeric acid (pentanoic acid) and its derivatives have carved a significant niche in pharmaceutical science.[1][2] This five-carbon carboxylic acid is not merely a simple fatty acid but a versatile chemical scaffold, serving as a key building block, a pharmacologically active moiety, and a crucial component in prodrug design.[3][4][5] Its derivatives, including the prominent anticonvulsant valproic acid, and various ester and amide analogues, are integral to therapies for neurological disorders, inflammatory conditions, and hormonal treatments.[6][7][8] This guide provides an in-depth exploration of the synthesis, application, and mechanistic underpinnings of valeric acid derivatives in the pharmaceutical landscape, offering field-proven insights for drug development professionals.

The Multifaceted Roles of Valeric Acid in Drug Design

The utility of valeric acid in pharmaceutical synthesis is best understood by examining its three primary roles: as a core active pharmaceutical ingredient (API), as a pro-moiety for enhancing drug delivery, and as a foundational synthon for more complex molecules.

Caption: Logical relationship of valeric acid's roles in pharmaceuticals.

As a Core Pharmacophore: The Case of Valproic Acid

Valproic acid (VPA), or 2-propylpentanoic acid, is arguably the most renowned derivative of valeric acid.[6] Initially synthesized in 1882, its potent anticonvulsant properties were serendipitously discovered in 1962.[6][9] It is now a first-line treatment for various forms of epilepsy, bipolar disorder, and migraine prevention.[9][10]

Mechanism of Action: The therapeutic effects of VPA are multifactorial. A primary mechanism involves increasing the brain's concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). VPA stimulates the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[6] Furthermore, emerging research has identified valeric acid and VPA as inhibitors of histone deacetylases (HDACs).[4][5][11] This epigenetic modulation can influence the expression of genes involved in tumor suppression and apoptosis, opening avenues for its use in oncology, particularly for liver, breast, and prostate cancers.[11][12][13]

As a Prodrug Moiety: Enhancing Therapeutic Efficacy

Esterification of a parent drug with valeric acid to form a "valerate" is a common and highly effective prodrug strategy. This chemical modification masks polar functional groups, increasing lipophilicity and thereby enhancing the drug's absorption, solubility, and bioavailability.[3][7]

Field-Proven Examples:

-

Betamethasone Valerate & Estradiol Valerate: These steroid esters are widely used in dermatology and hormone replacement therapy, respectively. The valerate moiety improves the steroid's solubility and absorption into the body, leading to enhanced therapeutic effects.[1][3][7]

-

Valacyclovir: While not a direct valeric acid ester, the L-valyl ester of acyclovir, valacyclovir, dramatically improves the oral bioavailability of the parent antiviral drug acyclovir from 15-30% to 55%.[14] This demonstrates the power of using amino acid derivatives, of which valine is structurally related to valeric acid, to overcome pharmacokinetic challenges.

-

Valerenic Acid Esters: Studies on esters of valerenic acid (a compound from the valerian plant) show they can act as prodrugs with potent anxiolytic and anticonvulsant properties.[15][16][17] The ester structure influences the rate of hydrolysis and release of the active compound in vivo, allowing for modulation of the onset and duration of action.[15][17]

As a Synthetic Intermediate

Valeric acid and its activated forms, such as valeryl chloride, are valuable C5 building blocks in organic synthesis.[2] They provide a short, functionalized alkyl chain that can be incorporated into larger, more complex pharmaceutical molecules through standard reactions like amidation and esterification.[2]

Key Synthetic Methodologies and Protocols

The synthesis of valeric acid derivatives employs a range of classical and modern organic chemistry techniques. The choice of method is dictated by the desired derivative, scalability, and purity requirements.

Synthesis of Valproic Acid (VPA)

Multiple synthetic routes to VPA have been developed, each with distinct advantages.

Protocol 1: Two-Step Synthesis from 5,5-Dipropylbarbituric Acid This method is notable for its simplicity and suitability for educational or small-scale lab settings.[18]

-

Step 1: Alkaline Hydrolysis: 5,5-dipropylbarbituric acid is hydrolyzed to 2,2-dipropylmalonic acid. This step involves refluxing the starting material with a strong base like sodium hydroxide. The rationale is to open the barbiturate ring structure.

-

Step 2: Thermal Decarboxylation: The intermediate, 2,2-dipropylmalonic acid, is heated, often at high temperatures (e.g., 190°C) or with microwave assistance, to eliminate a molecule of carbon dioxide, yielding the final valproic acid product.[9][18]

Caption: Workflow for the synthesis of Valproic Acid.

Alternative Batch Processes:

-

From Diethyl Malonate: A conventional approach involves the alkylation of diethyl malonate with a propyl halide.

-

From Alkyl Alkanoyl Acetate: This method utilizes a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between an n-propyl halide and an alkyl alkanoyl acetate in a biphasic system, followed by hydrolysis and decarboxylation.[9]

-

From 2-Cyano-2-valproate: This route involves heating a mixture of water, sulfuric acid, and a 2-cyano-2-valproate derivative to yield VPA.[19]

Modern Approach: Continuous Flow Synthesis Recent advancements have demonstrated the synthesis of VPA and its salts (sodium valproate and divalproex sodium) in a continuous flow process.[9] This method offers significant advantages in terms of safety, control, yield (~95%), and purity (99%), making it industrially viable with high throughput.[9]

Synthesis of Valerate Esters (Prodrugs)

The formation of valerate esters is typically achieved through esterification, where valeric acid (or its more reactive acyl chloride derivative) is reacted with the hydroxyl group of the parent drug molecule.

Protocol 2: General Esterification for Steroid Valerates

-

Step 1: Activation of Valeric Acid (Optional but Recommended): Valeric acid is converted to valeryl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This increases the electrophilicity of the carbonyl carbon, making the subsequent reaction more efficient.

-

Step 2: Esterification Reaction: The parent steroid (e.g., betamethasone) is dissolved in a suitable aprotic solvent (e.g., pyridine, which also acts as a base to neutralize the HCl byproduct). Valeryl chloride is added dropwise, typically at a reduced temperature to control the reaction rate.

-

Step 3: Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified using techniques like column chromatography or recrystallization to achieve pharmaceutical-grade purity.

Summary of Key Valeric Acid Derivatives in Pharmaceuticals

| Derivative Name | Pharmaceutical Application | Core Function / Rationale |

| Valproic Acid | Anticonvulsant, Mood Stabilizer | Active Pharmaceutical Ingredient (API); enhances GABAergic inhibition, HDAC inhibitor.[6][10][11] |

| Sodium Valproate | Anticonvulsant | API; water-soluble salt of valproic acid for different formulations.[9][19] |

| Estradiol Valerate | Hormone Replacement Therapy | Prodrug; improves solubility and bioavailability of estradiol.[1][7] |

| Betamethasone Valerate | Anti-inflammatory, Anti-allergic | Prodrug; enhances topical absorption and stability of betamethasone.[1][7] |

| Valnoctamide (VCD) | Anxiolytic, Anticonvulsant | API; amide derivative with a distinct pharmacological profile from VPA.[8][10] |

| Valerenic Acid Esters | Anxiolytic (Investigational) | Prodrugs; designed to modulate the release and pharmacokinetics of valerenic acid.[15][16][17] |

| Inositol-Valproate Conjugates | Anticonvulsant (Investigational) | Prodrugs; synthesized to potentially increase efficacy and cross the blood-brain barrier.[20] |

Challenges and Future Directions

Despite their widespread success, some valeric acid derivatives face challenges. Valproic acid, for instance, is associated with a risk of teratogenicity and hepatotoxicity, which restricts its clinical use and necessitates the development of safer alternatives.[10]

The future of this chemical class lies in several exciting areas:

-

Novel Derivatives with Improved Safety: Ongoing research focuses on synthesizing new VPA analogues and derivatives that retain the therapeutic efficacy but exhibit a reduced side-effect profile.[10]

-

Expanded Therapeutic Applications: The discovery of HDAC inhibition by valeric acid has opened doors for its investigation in oncology.[11][12][13] Similarly, derivatives are being explored for antiviral activity, particularly against herpesviruses, and for neuroprotective effects in diseases like Parkinson's and Alzheimer's.[1][4][5][8]

-

Advanced Synthesis and Delivery: The adoption of green chemistry principles and continuous flow manufacturing will lead to more efficient, sustainable, and cost-effective production.[9] Furthermore, novel drug delivery systems, such as lipid-based nanoparticles for valeric acid, are being developed to improve targeting and reduce systemic toxicity.[11]

References

- From an old drug to a new one: Synthesis of valproate

- Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability.

- Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow | Organic Process Research & Development.

- Valproic Acid - St

- Valeric Acid - Metabolon.

- Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio.

- Esters of valerenic acid as potential prodrugs - ResearchG

- Esters of valerenic acid as potential prodrugs - PMC.

- Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Deriv

- The Chemical Intermediate: Valeric Acid's Role in Product Development.

- Esters of valerenic acid as potential prodrugs - PubMed.

- Synthesis and Pharmacological Evaluation of Prodrugs of Valproic Acid - PubMed.

- Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed.

- Valerian and valeric acid inhibit growth of breast cancer cells possibly by mediating epigenetic modifications - ResearchG

- Valeric acid acts as a novel HDAC3 inhibitor against prost

- Valeric acid - Wikipedia.

- Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses.

- ChemInform Abstract: Synthesis and Pharmacological Evaluation of Prodrugs of Valproic Acid.

- Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed.

- Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - Bentham Science Publisher.

- Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC - NIH.

- Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF - ResearchG

- Valeric acid – Knowledge and References - Taylor & Francis.

Sources

- 1. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 2. Valeric acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. metabolon.com [metabolon.com]

- 8. Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Valeric acid acts as a novel HDAC3 inhibitor against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Esters of valerenic acid as potential prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Esters of valerenic acid as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. csfarmacie.cz [csfarmacie.cz]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. Synthesis and pharmacological evaluation of prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation Synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid

Abstract

This document provides a detailed protocol for the synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a Friedel-Crafts acylation of o-xylene with glutaric anhydride, a classic yet powerful method for forming carbon-carbon bonds with aromatic systems. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and discusses critical parameters for process optimization and troubleshooting. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid

5-(3,4-Dimethylphenyl)-5-oxovaleric acid and its derivatives are key building blocks in medicinal chemistry. The presence of both a keto and a carboxylic acid functionality provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures. This keto-acid has been identified as a crucial intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents. The robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, allowing for the introduction of an acyl group onto an aromatic ring.[1][2] In this specific synthesis, o-xylene serves as the electron-rich aromatic substrate, and glutaric anhydride is the acylating agent. The reaction is facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4][5]

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion intermediate. This resonance-stabilized cation is a potent electrophile.[2]

-

Electrophilic Attack: The π-electron system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final ketone product.[5]

It is crucial to note that in Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[5][6] Consequently, a stoichiometric amount or even a slight excess of the catalyst is often required to drive the reaction to completion.[5][7]

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

Safety Precautions: This reaction involves corrosive and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas; handle with extreme care.[8][9]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| o-Xylene | Anhydrous, ≥99% | Standard Chemical Supplier | Must be dry. |

| Glutaric Anhydride | ≥98% | Standard Chemical Supplier | |

| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99% | Standard Chemical Supplier | Highly hygroscopic. Handle quickly. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Solvent for the reaction. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supplier | For workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Chemical Supplier | For drying the organic layer. |

| Crushed Ice | For quenching the reaction. |

Equipment

-

Three-neck round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reaction Setup and Procedure

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[6]

-

Reagent Charging: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (DCM). Begin stirring the suspension.

-

Addition of Glutaric Anhydride: Cool the flask to 0 °C using an ice-water bath. Slowly add glutaric anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature does not rise significantly.

-

Addition of o-Xylene: Dissolve o-xylene (1.1 equivalents) in a small amount of anhydrous DCM and add it to the addition funnel. Add the o-xylene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6][8] This will decompose the aluminum chloride complex and hydrolyze any unreacted anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Critical Parameters and Optimization

The success of the Friedel-Crafts acylation hinges on several critical parameters:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6] The presence of water will deactivate the catalyst and significantly reduce the yield. Therefore, using anhydrous reagents and solvents, along with dry glassware, is paramount.

-

Stoichiometry of the Catalyst: As the ketone product forms a complex with AlCl₃, a stoichiometric amount (or a slight excess) of the catalyst is necessary to ensure the reaction goes to completion.[5][7][10]

-

Temperature Control: The initial addition of reagents should be carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of side products.[8]

-

Order of Addition: It is generally recommended to add the acylating agent to the suspension of the Lewis acid and solvent first, followed by the dropwise addition of the aromatic substrate. This helps to ensure the rapid formation of the acylium ion and minimizes potential side reactions of the aromatic compound.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Deactivated catalyst due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.[6] |

| Insufficient amount of catalyst. | Use at least a stoichiometric amount, or a slight excess, of AlCl₃.[6] | |

| Aromatic ring is deactivated. | Not applicable for o-xylene, but a consideration for other substrates with electron-withdrawing groups. | |

| Formation of Multiple Products | Polysubstitution. | Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group is deactivating.[1][2] However, optimizing reaction time and temperature can minimize this. |

| Isomer formation. | The directing effects of the methyl groups on o-xylene will favor acylation at specific positions. Characterization of the product mixture is necessary. | |

| Difficult Work-up (Emulsions) | Incomplete hydrolysis of the aluminum complex. | Ensure vigorous stirring during the quenching step and sufficient addition of acid.[11] |

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and scalable method for the synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid. By carefully controlling the reaction parameters, particularly the anhydrous conditions and catalyst stoichiometry, high yields of the desired product can be achieved. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

- Oreate AI Blog. (2026, January 15). The Role of Aluminum Chloride in Chemical Reactions.

- askIITians. (2021, May 24).

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- 12BL Experiment 10: Friedel Crafts Acyl

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Vedantu. (2024, July 2).

- Friedel-Crafts Acylation: Mechanism, Reactions & limit

- Benchchem. (n.d.).

- Experiment 1: Friedel-Crafts Acyl

- Sigma-Aldrich. (n.d.).

- Chemistry Steps. (2025, June 20).

- Organic Chemistry Portal. (n.d.).

- Journal of Chemical Education. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.

- YouTube. (2011, August 2).

- Beyond Benign. (n.d.).

- Benchchem. (n.d.). troubleshooting common issues in Friedel-Crafts reactions.

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. The Role of Aluminum Chloride in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. More than one equivalent of AlCl3 is used in Friedel Crafts acylation - askIITians [askiitians.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. beyondbenign.org [beyondbenign.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

Reaction of o-xylene and glutaric anhydride to form 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Abstract

This application note details the regioselective synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid (also known as

Introduction & Strategic Analysis

Aryl-keto acids are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and functionalized polymers. The target molecule, 5-(3,4-dimethylphenyl)-5-oxovaleric acid, represents a structural homolog to intermediates used in Gemfibrozil synthesis, albeit with an extended carbon chain.

The Chemo-Selectivity Challenge:

The reaction involves the electrophilic attack of the glutaroyl cation onto the

-

Regioselectivity:

-Xylene has two distinct nucleophilic sites:-

Position 3 (or 6): Ortho to one methyl, meta to the other. Sterically hindered.

-

Position 4 (or 5): Para to one methyl, meta to the other. Sterically accessible.

-

Outcome: The 4-position is kinetically and thermodynamically favored, yielding the 3,4-dimethyl isomer as the major product (>95%).

-

-

Stoichiometry: The product contains a ketone and a carboxylic acid, both of which complex with

. Therefore, a catalytic amount of Lewis acid will fail;

Reaction Mechanism & Thermodynamics

The reaction proceeds via the formation of an acylium ion intermediate from glutaric anhydride.

DOT Diagram 1: Mechanistic Pathway

Figure 1: Mechanistic flow from anhydride activation to product isolation.[2][3] Note the consumption of

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Scale (Example) | Role |

| Glutaric Anhydride | 114.10 | 1.0 | 11.4 g (100 mmol) | Electrophile Source |

| 106.17 | 1.1 | 11.7 g (13.2 mL) | Nucleophile | |

| Aluminum Chloride ( | 133.34 | 2.5 | 33.4 g | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | Solvent | 150 mL | Solvent |

| HCl (conc.) | - | - | ~50 mL | Quenching Agent |

-

Glassware: 500 mL 3-neck Round Bottom Flask (RBF), Pressure-equalizing addition funnel, Reflux condenser,

drying tube (or -

Safety:

reacts violently with water.

Step-by-Step Procedure

Phase 1: Acylium Ion Generation

-

Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.

-

Solvation: Charge the RBF with Glutaric Anhydride (11.4 g) and DCM (100 mL) . Stir to suspend.

-

Catalyst Addition: Cool the mixture to

(ice bath). Add-

Observation: The solution may turn yellow/orange as the complex forms. Ensure the exotherm is controlled.

-

Phase 2: The Reaction

4. Substrate Addition: Mix

- Monitoring: Reaction completion can be monitored by TLC (Solvent: 50% EtOAc/Hexane). The anhydride spot should disappear.

- Note: If the reaction is sluggish, reflux (approx.

Phase 3: Workup (The "Acid-Base-Acid" Purification) This method avoids column chromatography by leveraging the acidic nature of the product.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 50 mL conc. HCl . Stir vigorously until the solid aluminum complex dissolves completely.

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[4] Extract the aqueous layer with DCM (

). Combine organic layers. -

Base Extraction (Critical Step):

-

Wash the combined organic phase with 10%

(aq) ( -

Chemistry: The product (carboxylic acid) converts to its sodium salt and moves to the Aqueous Layer . Unreacted xylene and neutral byproducts remain in the Organic Layer .

-

Discard the organic layer (or save for recovery of xylene).

-

-

Precipitation:

-

Take the alkaline aqueous layer (containing the product).

-

Cool to

. Carefully acidify with conc. HCl to pH 1–2. -

Observation: The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid via Büchner funnel. Wash with cold water (

) to remove inorganic salts.

DOT Diagram 2: Workup Logic Flow

Figure 2: The "Acid-Base-Acid" purification strategy ensures removal of non-acidic impurities.

Characterization & Specifications

Expected Properties

-

Appearance: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 75% to 85%.

-

Melting Point:

(Approximate range for similar homologues; verify experimentally).

Spectral Data (Predicted)

| Technique | Signal | Assignment |

| 1H NMR (CDCl3) | ||

| Ar-H (H5, meta to CO) | ||

| Ar-H (H2, ortho to CO, ortho to Me) | ||

| Ar-H (H6, ortho to CO) | ||

| IR (ATR) | 1680 | Ketone C=O stretch (Aryl ketone) |

| 1710 | Carboxylic Acid C=O stretch | |

| 2900-3300 | O-H stretch (Broad, carboxylic acid) |

Troubleshooting & Optimization

-

Low Yield / Sticky Solid:

-

Cause: Incomplete hydrolysis of the Aluminum complex.

-

Fix: Increase the stirring time during the HCl quench step. Ensure the aqueous phase is strongly acidic (pH < 1) during the final precipitation.

-

-

Isomer Contamination:

-

Issue: Presence of 2,3-dimethyl isomer.

-

Fix: Recrystallize from Ethanol/Water (1:1) or Toluene . The 3,4-isomer is more symmetric and typically crystallizes more readily.

-

-

Solvent Choice:

-

If solubility is an issue in DCM, Nitrobenzene can be used. However, Nitrobenzene has a high boiling point (

) and is toxic. It must be removed by steam distillation or extensive washing, which complicates the protocol. DCM is preferred for safety and ease of removal.

-

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Hashimoto, I., et al. (1996). "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." Journal of Chemical Technology & Biotechnology. (Confirming regioselectivity patterns for anhydride ring openings).

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Application Notes & Protocols: A Guide to the Wolff-Kishner Reduction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Introduction: Strategic Deoxygenation of Aryl Keto-Acids

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] This transformation, which converts a carbonyl group (C=O) into a methylene group (-CH2-), is particularly valuable when dealing with substrates that are sensitive to the strongly acidic conditions of the complementary Clemmensen reduction.[1][2] The reaction proceeds via a hydrazone intermediate under basic conditions at high temperatures, with the irreversible evolution of nitrogen gas as the thermodynamic driving force.[1][3]

This guide focuses on the application of the Wolff-Kishner reduction to 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, a molecule featuring both an aryl ketone and a carboxylic acid. The reduction of the keto group is a critical step in synthetic pathways aiming to produce 5-(3,4-Dimethylphenyl)valeric acid, a potential building block in medicinal chemistry and materials science. We will detail the widely adopted Huang-Minlon modification, which offers significant practical advantages over the original procedure, including improved yields and shorter reaction times.[4][5]

The Reaction Mechanism: A Stepwise Perspective

The Wolff-Kishner reduction mechanism involves a sequence of steps beginning with the formation of a hydrazone, followed by base-catalyzed tautomerization and elimination of dinitrogen gas.[3][6]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the ketone carbonyl carbon of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, forming a hydrazone intermediate.[2][7]

-

Deprotonation: Under strongly basic conditions, a hydroxide or alkoxide ion deprotonates the terminal nitrogen of the hydrazone, creating a resonance-stabilized hydrazone anion.[3][6]

-

Protonation/Tautomerization: The resulting anion is protonated at the carbon atom by a solvent molecule (e.g., water or diethylene glycol), leading to a diimide (or diazene) intermediate.[7]

-

Second Deprotonation: The base removes a second, now more acidic, proton from the nitrogen, forming a diimide anion.[6]

-

Elimination of N₂: This unstable anion collapses, irreversibly eliminating a molecule of nitrogen gas (N₂) and generating a carbanion.[4] This step is the key thermodynamic driver for the entire reaction.

-

Final Protonation: The highly reactive carbanion is rapidly protonated by the solvent to yield the final product, 5-(3,4-Dimethylphenyl)valeric acid.[7] The carboxylic acid, which exists as a carboxylate salt throughout the basic reaction, is protonated during the final acidic workup.

Caption: The mechanistic pathway of the Wolff-Kishner reduction.

The Huang-Minlon Modification: A Practical Protocol

The original Wolff-Kishner procedure required heating the reactants in a sealed tube at high temperatures (~180-200 °C) with a base like sodium ethoxide.[4][8] In 1946, Huang-Minlon introduced a more convenient, one-pot modification that allows the reaction to be performed at atmospheric pressure.[5][6] This is achieved by using a high-boiling solvent, typically diethylene glycol (DEG), which enables the high temperatures required for the reduction step. The modification involves an initial, lower-temperature phase to form the hydrazone, followed by the distillation of water and excess hydrazine to allow the reaction temperature to rise sufficiently for the elimination to occur.[2][9]

Reaction Parameters and Expected Yield

The following table summarizes the typical conditions for the Huang-Minlon reduction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

| Parameter | Recommended Conditions | Rationale |

| Substrate | 5-(3,4-Dimethylphenyl)-5-oxovaleric acid | Aryl ketone is an ideal substrate. |

| Solvent | Diethylene Glycol (DEG) | High boiling point (244 °C) allows for necessary reaction temperatures.[4] |

| Base | Potassium Hydroxide (KOH), 3-5 eq. | Strong base required for deprotonation steps; also forms the carboxylate salt. |

| Reagent | Hydrazine Hydrate (85%), 3-5 eq. | Excess drives hydrazone formation and minimizes side reactions.[6] |

| Temp. (Stage 1) | 130-150 °C | Optimal for hydrazone formation. |

| Temp. (Stage 2) | 190-210 °C | Required for elimination of N₂ and reduction.[5] |

| Reaction Time | 4-8 hours | Time-dependent on efficient removal of water and substrate reactivity. |